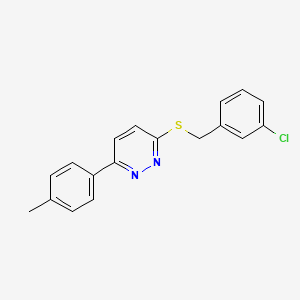![molecular formula C16H18FN3O3S B2831558 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide CAS No. 1210485-65-6](/img/structure/B2831558.png)
3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
The compound’s unique structure makes it a promising candidate for cancer treatment. Researchers have investigated its potential as an anti-cancer agent, particularly against lung carcinoma. A recent study explored a novel chalcone series containing this compound and found that it exhibited cytotoxic effects against lung cancer cell lines (A549) . Further mechanistic investigations and molecular docking studies revealed its activity and potential mechanisms of apoptosis.
Antibacterial Activity
Chalcones, including derivatives of this compound, have demonstrated antibacterial properties. They inhibit bacterial growth and may be useful in combating infections caused by pathogenic bacteria . Researchers continue to explore their potential as novel antibacterial agents.
Antioxidant Effects
Chalcones are known for their antioxidant activity. This compound’s conjugated double bond system contributes to its ability to scavenge free radicals and protect cells from oxidative damage . Antioxidants play a crucial role in maintaining cellular health and preventing diseases related to oxidative stress.
Anti-Inflammatory Potential
Inflammation is associated with various diseases, including cancer. Chalcones have shown anti-inflammatory effects, and this compound may contribute to reducing inflammation in specific contexts . Investigating its anti-inflammatory mechanisms could provide valuable insights for drug development.
Analgesic Properties
Chalcones have been studied for their analgesic (pain-relieving) effects. While more research is needed, this compound’s structural features suggest it may have potential as an analgesic agent . Understanding its interactions with pain pathways could lead to novel pain management strategies.
Anti-Viral Activity
Chalcones exhibit antiviral properties, and this compound could be explored further in the context of viral infections. Researchers have investigated chalcones’ efficacy against various viruses, making them a fascinating area of study .
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
Typically, ligands like this compound bind to the ligand-binding domain of PPARγ, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements. This interaction influences the transcription of target genes, resulting in changes in cell function .
Biochemical Pathways
The activation of PPARγ can influence several biochemical pathways. It plays a key role in adipogenesis, the process of fat cell differentiation and proliferation. It also influences glucose metabolism, contributing to the maintenance of blood glucose levels
Result of Action
The activation of PPARγ by this compound could potentially lead to increased adipogenesis and improved glucose metabolism . .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-20-16(13-3-2-4-14(13)19-20)18-15(21)9-10-24(22,23)12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDWSWIISTJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)
![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)
![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)
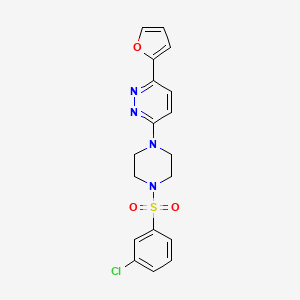
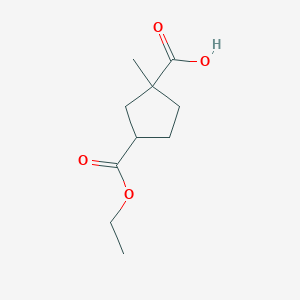
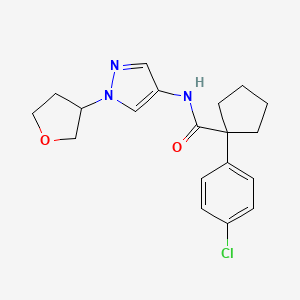
![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)
![1-[1-(2-Fluoro-3-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2831491.png)
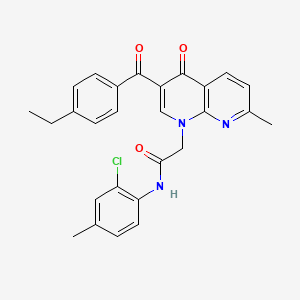
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2831494.png)
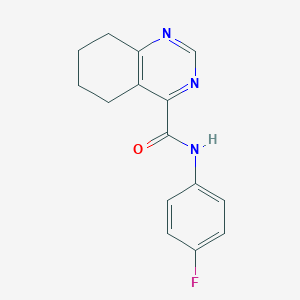
![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)
